molecular formula C8H9IO2 B12953678 (2-Iodo-5-methoxyphenyl)methanol

(2-Iodo-5-methoxyphenyl)methanol

Cat. No.: B12953678
M. Wt: 264.06 g/mol
InChI Key: AYLPYLQTOJCHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 It is a derivative of phenol, where the phenyl ring is substituted with an iodine atom at the second position, a methoxy group at the fifth position, and a methanol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methoxyphenyl)methanol typically involves the iodination of 5-methoxyphenol followed by a reduction process. One common method is the reaction of 5-methoxyphenol with iodine and a suitable oxidizing agent to introduce the iodine atom at the second position. The resulting 2-iodo-5-methoxyphenol is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to convert the phenol group to a methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: 2-Iodo-5-methoxybenzoic acid.

    Reduction: 5-Methoxyphenylmethanol.

    Substitution: 2-Azido-5-methoxyphenylmethanol.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodo-5-methoxyphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its bromine and fluorine analogs.

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

(2-iodo-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3

InChI Key

AYLPYLQTOJCHSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.